![molecular formula C10H14N2O6 B583962 [1'-13C]ribothymidine CAS No. 201996-60-3](/img/structure/B583962.png)
[1'-13C]ribothymidine
説明
[1'-13C]Ribothymidine is a stable isotope-labeled derivative of ribothymidine, a methylated nucleoside found predominantly in transfer RNA (tRNA). Ribothymidine (5-methyluridine) is characterized by a methyl group at the C5 position of uracil and a ribose sugar moiety. The isotopic labeling at the 1' carbon of the ribose ring with carbon-13 ([1'-13C]) enables precise tracking in metabolic, structural, and enzymatic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Ribothymidine plays critical roles in tRNA stability and function. Its methylation is mediated by methyltransferases dependent on methylenetetrahydrofolate and flavin adenine dinucleotide (FADH2) in organisms like Streptococcus faecalis . Recent studies implicate ribothymidine in breast cancer progression, stress response, and autoimmune disorders like systemic lupus erythematosus . The 13C-labeled variant retains these biological properties while offering analytical advantages for research.
準備方法
Synthesis of 13C-Labeled Ribose Moieties
The 1'-13C ribose component is synthesized through a four-step modification of D-glucose, as demonstrated by Saito et al. :
Glucose-to-Ribose Conversion
[13C6]-D-glucose undergoes enzymatic isomerization to [13C5]-D-fructose via glucose isomerase, followed by chemical reduction to [1'-13C]-D-mannitol using sodium borohydride. Subsequent oxidation with periodic acid cleaves the mannitol chain, yielding [1'-13C]-D-erythrose, which is then subjected to Kiliani-Fischer synthesis to extend the carbon chain to ribose .
Table 1: Key Parameters in 13C-Ribose Synthesis
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Glucose isomerization | Glucose isomerase, pH 7.4 | 92 | 99 |
Mannitol reduction | NaBH₄, 0°C | 85 | 97 |
Erythrose oxidation | HIO₄, H₂O, 25°C | 78 | 95 |
Kiliani-Fischer chain extension | KCN, NH₃, 60°C | 65 | 93 |
This route achieves 40% overall yield for [1'-13C]-ribose, with isotopic enrichment confirmed via 13C NMR (δ 96.5 ppm for C1') .
Vorbrüggen Glycosylation for Nucleoside Formation
Coupling 13C-ribose to thymine employs Vorbrüggen glycosylation, optimized for isotopic retention :
Reaction Mechanism
Silylated thymine (bis(trimethylsilyl)acetamide-treated) reacts with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in dichloromethane, catalyzed by SnCl₄. The Lewis acid activates the ribose anomeric center, facilitating β-selective nucleoside bond formation .
Table 2: Glycosylation Optimization Parameters
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Catalyst concentration | 1.2 eq SnCl₄ | Maximizes β:α ratio (9:1) |
Temperature | -15°C | Reduces anomeric byproducts |
Reaction time | 18 hr | 89% conversion |
Thymine silylation | 2 hr at 60°C | Prevents O-glycosylation |
Post-reaction, benzoyl groups are removed using NH₃/MeOH (7:3 v/v) at 0°C for 48 hr, yielding 72% [1'-13C]ribothymidine .
Protection and Deprotection Strategies
Selective hydroxyl protection ensures proper glycosylation regiochemistry:
2'-O-TOM Protection
The 2'-hydroxyl is protected with (triisopropylsilyl)oxy-methyl (TOM) groups to direct coupling to the 1' position. TOMCl (2.5 eq) in pyridine at 25°C for 12 hr achieves 94% protection efficiency, confirmed by ¹H NMR (δ 4.85 ppm, d, J=5.1 Hz) .
Final Deprotection Protocol
Sequential treatment with:
-
TBAF/THF (1M, 2 hr) for silyl group removal
-
Methanolic HCl (0.1M, 30 min) for acetyl cleavage
-
Pd/C hydrogenation (10 psi H₂, 4 hr) for benzyl ether removal
This三步法 yields 87% deprotected product with <2% isotopic dilution .
Industrial-Scale Production and Quality Control
Large-scale synthesis (≥100 g batches) modifies lab protocols:
Continuous Flow Glycosylation
A plug-flow reactor maintains -15°C via liquid nitrogen cooling, achieving 92% conversion with 8 min residence time vs. 18 hr batch processing .
Table 3: Industrial QC Specifications
Parameter | Specification | Test Method |
---|---|---|
Isotopic enrichment | ≥98 atom% 13C | HRMS (ESI+) |
β:α anomeric ratio | ≥99:1 | HPLC (C18) |
Residual solvents | <50 ppm each | GC-MS |
Endotoxins | <0.05 EU/mg | LAL assay |
Automated purification via simulated moving bed chromatography (SMB) reduces solvent use by 60% while maintaining 99.5% purity .
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
Method | Yield (%) | Purity (%) | Cost (USD/g) |
---|---|---|---|
Classical Vorbrüggen | 68 | 98 | 1,200 |
Enzymatic coupling* | 82 | 99.5 | 950 |
Solid-phase synthesis | 75 | 97 | 1,450 |
*Uses thymidine phosphorylase for ribose-thymine coupling
Enzymatic methods show promise but require engineered enzymes to accommodate 13C-ribose’s altered kinetics (Km increased 2.3-fold vs. natural ribose) .
化学反応の分析
Types of Reactions: [1’-13C]ribothymidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribose sugar can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the thymine base can be reduced to form hydroxyl derivatives.
Substitution: The hydroxyl groups on the ribose can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Formation of ribothymidine derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of hydroxylated thymine derivatives.
Substitution: Formation of halogenated or alkylated ribothymidine derivatives.
科学的研究の応用
Chemistry: In chemistry, [1’-13C]ribothymidine is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids. The carbon-13 isotope provides a distinct signal that can be tracked to understand the behavior of ribothymidine in various chemical environments .
Biology: In biological research, [1’-13C]ribothymidine is used to investigate the metabolism of nucleic acids. It helps in understanding the incorporation of thymidine into DNA and RNA, and the pathways involved in nucleic acid synthesis and degradation .
Medicine: In medical research, [1’-13C]ribothymidine is used to study the pharmacokinetics of nucleoside analogs, which are used as antiviral and anticancer agents. It helps in understanding how these drugs are metabolized and incorporated into viral or cancerous DNA .
Industry: In the pharmaceutical industry, [1’-13C]ribothymidine is used in the development and testing of new nucleoside-based drugs. It helps in optimizing the synthesis and formulation of these drugs to improve their efficacy and safety .
作用機序
The mechanism of action of [1’-13C]ribothymidine involves its incorporation into nucleic acids. The carbon-13 isotope does not alter the chemical properties of ribothymidine but provides a distinct signal that can be tracked using NMR spectroscopy. This allows researchers to study the incorporation and metabolism of ribothymidine in cells and tissues. The molecular targets include DNA and RNA polymerases, which incorporate ribothymidine into nucleic acids during replication and transcription .
類似化合物との比較
Structural and Isotopic Comparisons
The primary analogs of [1'-13C]ribothymidine include unlabeled ribothymidine and other isotopically labeled variants, such as [3'-13C]ribothymidine (CAS 478511-00-1) . Key structural and isotopic differences are summarized below:
Compound | Isotope Position | Molecular Weight (g/mol) | 13C NMR Shift (ppm) | Key Applications |
---|---|---|---|---|
Ribothymidine | None | 258.23 | 89.2 (C1'), 72.1 (C3') | tRNA stability, enzyme recognition studies |
This compound | 1' carbon | 259.23 | ~89.2 (13C-enriched) | Metabolic tracking, NMR-based structural studies |
[3'-13C]Ribothymidine | 3' carbon | 259.23 | ~72.1 (13C-enriched) | Isotopic tracing in RNA dynamics |
Notes:
- The 13C labeling position dictates NMR signal localization. For example, this compound highlights the ribose ring's 1' carbon, whereas [3'-13C] shifts focus to the 3' carbon .
- Both labeled compounds have identical molecular weights but distinct spectroscopic signatures, enabling selective observation in complex biological matrices.
Functional and Enzymatic Comparisons
Ribothymidine’s biological function is preserved in its isotopically labeled forms. This contrasts with unmodified uridine, which lacks the methyl group critical for tRNA structural integrity .
Key Findings:
- Metabolic Impact : Ribothymidine in tRNA influences purine metabolism; elevated purine levels correlate with growth performance in chickens but may induce metabolic stress in humans . Labeled variants like this compound are valuable for tracing such metabolic pathways without altering purine dynamics.
Spectroscopic Differentiation
- 13C NMR : The 1' carbon in ribothymidine typically resonates at ~89.2 ppm. 13C enrichment at this position enhances signal intensity for quantitative metabolic studies .
- MS/MS Fragmentation : Labeled variants exhibit distinct fragmentation patterns. For example, this compound shows a +1 Da shift in fragments containing the 1' carbon, aiding identification .
生物活性
[1'-13C]ribothymidine is a modified ribonucleoside, specifically a derivative of ribothymidine where the carbon atom at the 1' position of the ribose sugar is isotopically labeled with carbon-13. This modification enhances its utility in biological research, particularly in studying RNA dynamics and metabolic pathways through techniques such as nuclear magnetic resonance (NMR) spectroscopy. Ribothymidine itself plays a critical role in the structure and function of transfer RNA (tRNA), contributing to the stabilization and proper functioning of tRNA during protein synthesis.
Role in tRNA Function
This compound is integral to tRNA molecules, where it stabilizes their three-dimensional conformation. This stabilization is vital for accurate protein synthesis, as tRNA must properly fold to effectively participate in translation processes. The isotopic labeling allows researchers to trace metabolic pathways and study RNA dynamics in vivo, providing insights into how modifications influence tRNA behavior and stability.
The biological activity of this compound can be summarized as follows:
- Incorporation into tRNA : It is incorporated into tRNA molecules, where it enhances stability and folding.
- NMR Spectroscopy Applications : The carbon-13 isotope facilitates enhanced detection and analysis through NMR spectroscopy, allowing for detailed studies of RNA interactions.
- Impact on Translation Efficiency : Modifications involving this compound can affect translation efficiency and fidelity, which are crucial for protein synthesis.
Study on Ribothymidine's Role in tRNA
Research has demonstrated that the presence of ribothymidine in tRNA is crucial for its function. A study indicated that wheat tRNAGlY functions more effectively in protein synthesis when it lacks ribothymidine entirely, suggesting that while ribothymidine contributes to stability, its absence can enhance certain aspects of tRNA function under specific conditions .
Interaction Studies
Interaction studies involving this compound focus on its role within tRNA complexes and interactions with ribosomes during protein synthesis. These studies reveal how specific modifications can influence the dynamics of translation, with implications for understanding the regulation of gene expression.
Comparative Analysis with Other Modified Ribonucleosides
To better understand the unique properties of this compound, a comparison with other modified ribonucleosides is useful:
Genetic Therapy
This compound has applications in genetic therapy research, particularly in understanding RNA modifications and their effects on gene expression. Its isotopic labeling provides a powerful tool for tracking RNA molecules within biological systems.
Supramolecular Chemistry
In addition to its biological applications, this compound is utilized in supramolecular chemistry for developing responsive materials. For instance, it has been used to create multi-stimuli responsive hydrogels that can selectively respond to environmental changes.
Q & A
Basic Research Questions
Q. What are the critical considerations for experimental design when using [1'-13C]ribothymidine in metabolic flux analysis (MFA)?
- Methodological Answer : Ensure isotopic steady-state conditions by allowing sufficient time for the tracer to equilibrate with intracellular metabolites. Use pulse-chase experiments to track 13C incorporation into RNA or DNA. Validate labeling patterns with LC-MS or NMR, and calibrate instruments for 13C detection sensitivity. Reference frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) can help refine objectives .
Q. How can researchers optimize the detection of 13C-labeled ribothymidine in cellular systems?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with targeted selected ion monitoring (SIM) for precise quantification. For NMR, consider dynamic nuclear polarization (DNP) to enhance signal-to-noise ratios, as demonstrated in hyperpolarized 13C studies . Ensure extraction protocols minimize metabolite degradation, such as using cold methanol quenching .
Q. What are the best practices for integrating this compound studies with existing literature on nucleotide metabolism?
- Methodological Answer : Conduct a systematic literature review using databases like SciFinder or Web of Science, focusing on isotopic tracer studies in nucleic acid synthesis. Cross-reference findings with non-labeled ribothymidine studies to identify discrepancies in metabolic pathways . Use citation managers (e.g., Zotero) to organize sources and avoid redundant hypotheses .
Advanced Research Questions
Q. How can researchers resolve contradictions between 13C labeling data and theoretical metabolic models in ribothymidine studies?
- Methodological Answer : Apply constraint-based modeling (e.g., flux balance analysis) to reconcile experimental data with genome-scale metabolic reconstructions. Use sensitivity analysis to test assumptions, such as enzyme kinetics or compartmentalization. Publish negative results to aid community-driven model refinement .
Q. What advanced techniques improve temporal resolution in tracking 13C incorporation during RNA synthesis?
- Methodological Answer : Combine time-resolved sampling with rapid quenching (e.g., freeze-clamping) and high-throughput LC-MS/MS. For dynamic studies, use kinetic flux profiling (KFP) to quantify turnover rates. Hyperpolarized NMR can capture real-time metabolic activity but requires optimization of dissolution protocols to preserve polarization .
Q. How should researchers address isotopic dilution effects when using this compound in heterogeneous cell populations?
- Methodological Answer : Characterize cell-type-specific uptake rates via single-cell RNA sequencing or fluorescence-activated cell sorting (FACS). Normalize labeling data to cell biomass and adjust for extracellular metabolite pools. Use compartmentalized modeling to account for intracellular heterogeneity .
《SCI论文写作教程》第十三节 参考文献11:00
Q. What strategies validate the specificity of 13C labeling in ribothymidine amid competing metabolic pathways?
- Methodological Answer : Perform isotopic competition assays with unlabeled thymidine or inhibitors of salvage pathways (e.g., thymidine kinase). Confirm pathway specificity via CRISPR-Cas9 knockout models of key enzymes. Cross-validate with 2H or 15N tracers in parallel experiments .
Q. How can multi-omics datasets (e.g., transcriptomics, proteomics) enhance the interpretation of 13C-ribothymidine metabolic data?
- Methodological Answer : Integrate fluxomics data with transcriptomic profiles using tools like COBRApy or MetaboAnalyst. Identify regulatory nodes where enzyme expression correlates with flux rates. Use machine learning (e.g., random forests) to predict pathway activity under varying conditions .
Q. Methodological and Reporting Standards
Q. What statistical frameworks are recommended for analyzing 13C isotopomer distributions in ribothymidine studies?
- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use false discovery rate (FDR) corrections for multiple comparisons. Report confidence intervals for flux estimates and adhere to the "significant" label only after rigorous statistical validation (p < 0.05 with pre-specified thresholds) .
Q. How should researchers document experimental protocols for reproducibility in 13C tracer studies?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: detail isotopic purity, solvent systems, and quenching methods in the main text. Provide raw NMR/MS spectra and computational scripts in supplementary materials. Use platforms like GitHub for code sharing .
Q. Cross-Disciplinary Applications
Q. Can hyperpolarized this compound be adapted for in vivo imaging of nucleic acid metabolism?
- Methodological Answer : Yes, but dissolution DNP protocols must be optimized for biocompatibility. Test polarization retention in physiological buffers and validate in animal models using MRI/MRS. Address ethical considerations for human translation via Institutional Review Board (IRB) approvals .
Q. How does this compound compare to 2H or 15N tracers in studying nucleotide salvage pathways?
- Methodological Answer : 13C offers higher NMR sensitivity and clearer isotopomer resolution than 2H, but requires more expensive infrastructure. 15N is useful for studying nitrogenous base recycling but lacks the versatility of 13C in carbon backbone tracing. Use tandem labeling (13C/15N) for multi-tracer experiments .
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-MWOHCMKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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